N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
It is known that benzothiazole derivatives interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its target leads to the inhibition of the bacterium’s growth, thereby exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for benzothiazole derivatives .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to its anti-tubercular activity, making it a potential candidate for the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time . These methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial activity.
2-arylbenzothiazoles: Widely studied for their pharmacological properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide stands out due to its unique combination of benzothiazole and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS2/c1-20-12-15-6-7(14)10(17-12)11(19)18-13-16-8-4-2-3-5-9(8)21-13/h2-6H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEYSIMKKSVKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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